molecular formula C7H14ClN B1588886 1-(3-Chloropropyl)pyrrolidine CAS No. 39743-20-9

1-(3-Chloropropyl)pyrrolidine

Cat. No. B1588886
Key on ui cas rn: 39743-20-9
M. Wt: 147.64 g/mol
InChI Key: SPRTXTPFQKHSBG-UHFFFAOYSA-N
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Patent
US07456164B2

Procedure details

Pyrrolidine (10 g, 0.14 mol), acetone (28 ml), 5M NaOH solution (21 ml) and 1-bromo-3-chloropropane (24.4 g, 0.15 mol) were stirred together under N2 for 8 hours. The organic layer was separated and concentrated in vacuo. The crude product was purified by vacuum distillation (b.p. 90° C./30 mbar) to give the title compound (11.7 g, 57%) as a colourless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[Na+].Br[CH2:9][CH2:10][CH2:11][Cl:12]>CC(C)=O>[Cl:12][CH2:11][CH2:10][CH2:9][N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
21 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
24.4 g
Type
reactant
Smiles
BrCCCCl
Name
Quantity
28 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by vacuum distillation (b.p. 90° C./30 mbar)

Outcomes

Product
Name
Type
product
Smiles
ClCCCN1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 11.7 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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